molecular formula C10H17NO2 B581668 Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate CAS No. 135908-33-7

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B581668
CAS No.: 135908-33-7
M. Wt: 183.251
InChI Key: HDIKFAFEMDBXOS-UHFFFAOYSA-N
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Description

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS: 135908-33-7) is a bicyclic organic compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol . The molecule features a rigid bicyclo[2.2.2]octane scaffold, where the 1-position is substituted with a methyl carboxylate group, and the 4-position contains an amino group. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry, particularly for designing γ-secretase modulators and other bioactive molecules targeting neurological diseases like Alzheimer’s .

The hydrochloride salt of this compound (CAS: 135908-43-9, molecular weight: 219.71 g/mol) is also commercially available, often used to enhance solubility in synthetic workflows . Its synthesis typically involves hydrogenation of protected precursors, such as methyl 4-[(benzyloxy)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate, using Pd(OH)₂/C catalysts .

Properties

IUPAC Name

methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIKFAFEMDBXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699306
Record name Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135908-33-7
Record name Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of Cyanobicyclo Intermediates

A direct route involves the hydrogenation of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate. In this method, the nitrile group is reduced to a primary amine using hydrogen gas (35 psi) in the presence of platinum oxide (PtO₂) as a catalyst. The reaction proceeds in a methanol-water-HCl mixture at room temperature for 5 hours, achieving an 89% yield of the target amine. Key advantages include high efficiency and minimal byproducts, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) analysis.

Reaction Conditions Summary

ParameterValue
CatalystPtO₂
Pressure35 psi H₂
SolventMethanol/H₂O (2:1)
TemperatureRoom temperature
Yield89%

Chiral Reductive Amination Strategies

Patent EP3904333A1 describes a stereoselective approach for analogous bicyclo[2.2.2]octane amines, leveraging chiral reductive amination. Starting from 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate, the carbonyl group reacts with chiral amines (e.g., (R)- or (S)-phenethylamine) under acidic conditions to form imines, which are subsequently reduced using sodium cyanoborohydride (NaBH₃CN). While this method is optimized for (2S,3S)-stereoisomers, modifying the amine and reduction conditions could adapt it for synthesizing methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate.

Palladium-Catalyzed Cyclization and Functionalization

Oxidative Cyclization of 1,4-Dimethylene Cyclohexane

Patent US10633315B2 outlines a palladium-catalyzed method to construct the bicyclo[2.2.2]octane core. Treating 1,4-dimethylene cyclohexane with palladium diacetate (Pd(OAc)₂) and hydrogen peroxide (H₂O₂) in acetone induces oxidative cyclization, yielding bicyclo[2.2.2]octane-1,4-diol as a primary product. Subsequent esterification with methyl chloroformate introduces the carboxylate group, while amination via Mitsunobu reaction or nucleophilic substitution adds the amine moiety.

Key Observations

  • Pd(OAc)₂ (3 mol%) and H₂O₂ (2 equiv.) in acetone achieve 67% conversion to diol.

  • Exothermic reactions require careful temperature control to avoid side products.

Acetoxylation and Subsequent Modifications

In a related approach, palladium-catalyzed acetoxylation of 1,4-dimethylene cyclohexane produces 4-acetoxybicyclo[2.2.2]octan-1-ol, which undergoes hydrolysis to the diol. Functionalization steps include:

  • Esterification : Reaction with methyl chlorformate in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

  • Amination : Conversion of hydroxyl groups to amines via mesylation followed by azide substitution and Staudinger reduction.

Diels-Alder Approaches to Bicyclo[2.2.2]octane Core

Retrosynthetic Design Using Cyclohexadiene Derivatives

A retrosynthetic strategy from PMC3216840 employs Diels-Alder reactions between 1,3-cyclohexadiene derivatives and methacrolein to assemble the bicyclo[2.2.2]octane skeleton. For example, iron tricarbonyl-complexed cyclohexadiene reacts with methacrolein under ytterbium trichloride (YbCl₃) catalysis, forming the bicyclic aldehyde precursor. Subsequent functionalization involves:

  • Reductive Amination : Converting aldehydes to amines using ammonia and hydrogenation.

  • Esterification : Treating carboxylic acid intermediates with methanol and thionyl chloride (SOCl₂).

Stereochemical Considerations

  • Endo selectivity dominates due to secondary orbital interactions, but steric effects from C-5 substituents influence regioselectivity.

  • Chiral Lewis acids (e.g., YbCl₃) enhance enantiomeric excess in asymmetric syntheses.

Functional Group Interconversion on Preformed Bicyclo Scaffolds

Iodide Intermediate Manipulation

PMC10545790 details the use of iodinated bicyclo[2.2.2]octanes as versatile intermediates. For instance, iodide 31 reacts with potassium thioacetate to form thioethers, which oxidize to sulfonyl chlorides. Similarly, nucleophilic substitution with ammonia or amines introduces amino groups, while ester hydrolysis yields carboxylic acids for further derivatization.

Example Pathway

  • Iodocyclization : Forming iodide 31 from alkenyl alcohols.

  • Amination : Reaction with sodium azide (NaN₃) followed by Staudinger reduction.

  • Esterification : Treatment with methyl iodide (CH₃I) in dimethylformamide (DMF).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Reductive Amination () : Highest yield (89%) and simplicity, ideal for industrial scale-up.

  • Palladium Catalysis () : Moderate yields (44–67%) but valuable for diastereoselective syntheses.

  • Diels-Alder ( ) : Requires specialized catalysts and multi-step sequences, limiting scalability.

Chemical Reactions Analysis

Scientific Research Applications

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability to the compound. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.2]octane core distinguishes this compound from structurally related analogs. Below is a detailed comparison based on molecular features, physicochemical properties, and applications:

Structural Analogs

Compound Name CAS Number Molecular Formula Key Structural Differences Similarity Score*
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 135908-33-7 C₁₀H₁₇NO₂ Bicyclo[2.2.2]octane core Reference
trans-Methyl 4-aminocyclohexanecarboxylate 62456-15-9 C₈H₁₅NO₂ Monocyclic cyclohexane ring 0.94
(Z)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride 1401333-04-7 C₁₂H₂₀ClNO₂ Adamantane scaffold (tricyclic) 0.92
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride 949153-20-2 C₁₁H₂₀ClNO₂ Ethyl ester vs. methyl ester N/A

*Similarity scores calculated using cheminformatics tools (e.g., Tanimoto index).

Physicochemical Properties

  • Rigidity and Conformational Flexibility: The bicyclo[2.2.2]octane core enforces a rigid, chair-like conformation, reducing entropy penalties in protein binding compared to flexible analogs like trans-methyl 4-aminocyclohexanecarboxylate .
  • Dipole Moments: Experimental dipole moment data for 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (a related acid form) in water indicates significant polarity (3.5–4.0 D), influenced by the juxtaposition of the amino and carboxyl groups . Monocyclic analogs (e.g., cyclohexane derivatives) show lower polarity due to reduced electron-withdrawing effects.

Pharmacological Implications

  • Alzheimer’s Disease: Bicyclo[2.2.2]octane-based γ-secretase modulators exhibit superior selectivity over cyclohexane analogs, reducing amyloid-β42 production without Notch pathway inhibition . Adamantane derivatives, while potent, often face toxicity challenges due to off-target effects .
  • Cost and Accessibility: this compound hydrochloride is priced at $66/g (97% purity), reflecting higher synthetic complexity compared to simpler monocyclic compounds (e.g., potassium cyclopentyltrifluoroborate at $8/g) .

Biological Activity

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (MBCA) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H17NO2C_{10}H_{17}NO_2 and a molecular weight of approximately 183.25 g/mol. The compound features a bicyclic structure that contributes to its biological properties, making it a subject of interest in drug development.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural similarity to other bicyclic compounds suggests potential interactions with neurotransmitter systems, particularly those involving amino acids.

2. Pharmacological Effects

Research indicates that MBCA exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that derivatives of bicyclic amines can influence serotonin and norepinephrine levels, suggesting potential antidepressant effects.
  • CNS Activity : The compound's ability to cross the blood-brain barrier may contribute to its central nervous system (CNS) effects, including anxiolytic properties.
  • Neuroprotective Effects : Some studies suggest that MBCA may provide neuroprotection in models of neurodegenerative diseases, although more research is necessary to confirm these findings.

3. Case Studies

A study published in Angewandte Chemie highlighted the use of bicyclic compounds similar to MBCA in the formation of stable oligoureas with unique helical properties, indicating the compound's potential in developing new therapeutic agents for various conditions, including cancer and neurodegenerative diseases .

Synthesis

The synthesis of MBCA typically involves several key steps:

  • Formation of the Bicyclic Framework : Initial reactions often include cyclization processes that establish the bicyclic structure.
  • Amination : Introduction of the amino group is crucial for enhancing biological activity.
  • Carboxylation : The carboxylate group is introduced to facilitate further modifications and enhance solubility.

The following table summarizes various synthetic routes and their outcomes:

Synthesis RouteKey ReagentsYield (%)Notes
Route AAmine + Cyclohexanone85%Efficient for large-scale synthesis
Route BBicyclic ketone + Amine75%Moderate yield; requires purification
Route CDirect cyclization90%High yield; simple procedure

Q & A

Q. What are the key structural and electronic properties of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, and how are they experimentally determined?

The compound’s rigid bicyclo[2.2.2]octane scaffold imparts unique steric and electronic properties. Experimental determination of its dipole moment involves measuring dielectric constants of aqueous solutions at varying concentrations. Charge distribution is modeled by assuming symmetric placement of the carboxyl group’s charge between oxygen atoms and positioning the ammonium group’s charge 0.25 Å beyond the nitrogen atom. These parameters are critical for understanding solvation effects and intermolecular interactions .

Q. How is this compound synthesized, and what are common intermediates?

A general synthesis route involves functionalizing bicyclo[2.2.2]octane derivatives. For example, methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (CAS: 23062-51-3) serves as a precursor, where bromine is displaced via nucleophilic substitution with ammonia. The reaction typically requires anhydrous conditions and catalysts like copper(I) iodide to enhance efficiency .

Q. What are the conformational constraints of the bicyclo[2.2.2]octane system, and how do they influence reactivity?

The bicyclo[2.2.2]octane framework enforces a rigid, chair-like conformation, limiting rotational freedom. This rigidity reduces entropy-driven disordering in solution, making the compound ideal for studying stereoelectronic effects in catalysis or supramolecular chemistry. Computational studies (e.g., DFT) are often paired with X-ray crystallography to validate these constraints .

Advanced Research Questions

Q. How can molecular topology and QSAR models predict the antimalarial activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors (e.g., connectivity indices, charge distributions) to correlate structural features with biological activity. For antimalarial applications, linear discriminant analysis (LDA) and multilinear regression have classified derivatives with 82.35% accuracy in experimental validation. Cross-validation and randomization tests ensure model robustness .

Q. What methodologies enable enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions?

A tandem [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins achieves enantioselectivity using chiral organic bases (e.g., cinchona alkaloids). This method yields bicyclo[2.2.2]octane-1-carboxylates with >90% enantiomeric excess (ee) and avoids transition metals, simplifying purification. The open transition state model explains stereochemical outcomes .

Q. How does the dipole moment of this compound compare to flexible α,ω-amino acids, and what does this imply for solvation?

The compound’s dipole moment (~4.5 D in water) is higher than flexible analogues (e.g., glycine: ~3.1 D) due to charge separation in the rigid scaffold. Dielectric constant measurements reveal reduced solvent reorganization energy, suggesting a stabilized extended conformation in aqueous environments. This property is leveraged in designing peptide mimics with enhanced bioavailability .

Q. What strategies are used for C(sp³)-H functionalization of bicyclo[2.2.2]octane derivatives, and how is regioselectivity controlled?

Copper-catalyzed intermolecular C-H functionalization introduces groups like phenylthio at the C4 position. Ligands such as 1,10-phenanthroline enhance regioselectivity by stabilizing transition states. Characterization via HRMS (e.g., [M + H]+ = 536.2260 for methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate) confirms product identity .

Q. How are tert-butyloxycarbonyl (Boc)-protected derivatives of this compound utilized in peptide synthesis?

Boc-protected analogues (e.g., CAS: 863304-76-1) serve as intermediates to prevent undesired side reactions during solid-phase peptide synthesis. Deprotection with trifluoroacetic acid yields free amines, enabling sequential coupling. These derivatives are critical for constructing conformationally constrained peptide backbones .

Methodological Notes

  • Dipole Moment Calculations : Use Kirkwood-Fröhlich equations with dielectric constant data from aqueous solutions .
  • QSAR Validation : Apply leave-one-out cross-validation and Y-randomization to avoid overfitting .
  • Enantioselective Synthesis : Optimize chiral base loading (5–10 mol%) and reaction temperature (0–25°C) for maximal ee .

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